Journal Name:Nature
Journal ISSN:0028-0836
IF:69.504
Journal Website:http://www.nature.com/
Year of Origin:1869
Publisher:Nature Publishing Group
Number of Articles Per Year:904
Publishing Cycle:Weekly
OA or Not:Not
Advances in photodynamic antimicrobial chemotherapy
Nature ( IF 69.504 ) Pub Date: 2021-09-10 , DOI: 10.1016/j.jphotochemrev.2021.100452
Photodynamic therapy (PDT) and photodynamic antimicrobial chemotherapy (PACT) combine light and photosensitizers to treat cancers and microbial infections, respectively. In PACT, the excitation of a photosensitizer drug with appropriate light generates reactive oxygen species (ROS) that kill pathogens in the proximity of the drug. PACT has considerably advanced with new light sources, biocompatible photosensitizers, bioconjugate methods, and efficient ROS production. The PACT technology has evolved to compete with or replace antibiotics, reducing the burden of antibiotic resistance. This review updates recent advances in PACT, with special references to light sources, photosensitizers, and emerging applications to microbial infestations. We also discuss PACT applied to COVID-19 causing SARS-CoV-2 treatment and disinfecting food materials and water. Finally, we discuss the pathogen selectivity and efficiency of PACT.
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Triplet-Triplet Annihilation Photon Up-conversion: Accessing Triplet Excited States with Minimum Energy Loss
Nature ( IF 69.504 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.jphotochemrev.2023.100618
Triplet-triplet annihilation photon up-conversion (TTA-PUC) has gained immense attention among the scientific community in the last decade due to its application in the fields of energy, biology, and photocatalytic organic synthesis. One of the main aims to improve the efficiency of these low-to-high photon-energy conversion is to reduce energy losses during the intersystem crossing (ISC). Since 2015, many strategies have been reported to address this challenge and a significant update has been noticed in this field. This review is aimed to critically analyze these updates and provide an outlook for the future. A detailed mechanism of ISC in thermally activated delayed-fluorescence (TADF) molecules that possess a small singlet−triplet energy gap, is discussed with a focus on its deeper understanding and the impact of molecular design. In this context, a range of selected organic and inorganic TADF molecules are thoroughly evaluated. Osmium(II) complexes that exhibit a spin-forbidden metal-to-ligand charge-transfer (3MLCT) transition in their Vis-NIR-IR absorption spectra and can be excited directly into their triplet state, thereby bypassing the energy loss during ISC, are also debated in sufficient detail for their advantages as well as shortcomings in being used in TTA-PUC. This work aims at reviewing the latest progress in this field, understanding the fundamental ISC mechanism of these photosensitizers, and critically addressing the challenges that are faced in this field. This review is anticipated to serve as a helpful script for identifying future directions and designing molecular sensitizers for TTA-PUC, which can sensitize the triplet state with minimum energy loss during ISC and can be helpful for increasing the anti-Stokes shift in TTA-PUC.
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Fullerene C60 derivatives as antimicrobial photodynamic agents
Nature ( IF 69.504 ) Pub Date: 2021-11-23 , DOI: 10.1016/j.jphotochemrev.2021.100471
Functionalized fullerenes have shown interesting biomedical applications as potential phototherapeutic agents. The hydrophobic carbon sphere of fullerene C60 can be substituted by cationic groups to obtain amphiphilic structures. These compounds absorb mainly UV light, but absorption in the visible region can be enhanced by anchoring light-harvesting antennas to the C60 core. Upon photoexcitation, fullerenes act as spin converters by effective intersystem crossing. From this excited state, they can react with ground state molecular oxygen and other substrates to form reactive oxygen species. This process leads to the formation of singlet molecular oxygen by energy transfer or superoxide anion radical by electron transfer. Photodynamic inactivation experiments indicate that cationic fullerenes are highly effective photosensitizers with applications as broad-spectrum antimicrobial agents. In these structures, the hydrophobic character of C60 improves membrane penetration, while the presence of positive charges increases the binding of the fullerene derivatives with microbial cells. Herein, we summarize the progress of antimicrobial photodynamic inactivation based on substituted fullerenes specially designed to improve the photodynamic activity.
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Controlled optical manipulation and sorting of nanomaterials enabled by photonic and plasmonic nanodevices
Nature ( IF 69.504 ) Pub Date: 2022-05-10 , DOI: 10.1016/j.jphotochemrev.2022.100534
Precise manipulation and sorting of nanomaterials cannot rely on techniques used for micro- and macro-scale objects because of their nanoscale size, which is smaller than the diffraction limit, and their fast Brownian diffusion. To overcome the limitations of standard optical tweezers, new techniques have recently emerged that make use of optical forces acting on nanomaterials in the vicinity of photonic and plasmonic nanostructures. This review focuses on the techniques that have been recently developed to either optically transport, sort, trap, rotate, assemble, or deposit nanomaterials using photonic or plasmonic devices. The first part is dedicated to the optical transport and sorting of nanomaterials using photonic waveguides. The second part provides an overview of the recent work on optical trapping and manipulation of nanomaterials using photonic and plasmonic nanoresonators. The third part provides a short summary of recent work on optical trapping and manipulation using metalenses and metasurfaces. This review aims to highlight some specific functionalities enabled by photonic and plasmonic devices that make it possible to tailor the optical forces acting on nanomaterials.
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Beyond green with synthetic chlorophylls – Connecting structural features with spectral properties
Nature ( IF 69.504 ) Pub Date: 2022-03-25 , DOI: 10.1016/j.jphotochemrev.2022.100513
The distinct features of chlorophylls in photosynthesis have led to the formation of numerous derivatives for applications encompassing solar energy conversion, molecular photonics, photodynamic therapy, and molecular imaging. Synthetic chlorins created de novo and bearing a geminal dimethyl group in the reduced ring have proved invaluable for fundamental studies. Four decades of research have led to accumulation of tabulated spectra for > 400 such synthetic chlorins with distinct structural frameworks (17-oxochlorins, 131-oxophorbines, chlorinimides) and substituents (alkyl, aryl, ethynyl, phenylethynyl, acetyl, formyl) located at specific (meso, β) positions. In this review, spectral traces (324 absorption, 247 fluorescence) are assembled along with photophysical data including the molar absorption coefficient (ε), fluorescence quantum yield (Φf) and singlet excited-state lifetime (τs). The review uses the accumulated spectral data derived from chlorins all containing a uniform molecular scaffold to (1) highlight the effects of molecular structure on spectral features, and (2) identify trends including how ε, Φf and τs vary with wavelength and other features. Use of a common geminal-dimethyl-substituted chlorin scaffold – beginning with no substituents, to one substituent at designated sites, and to 2 or more substituents – provides a systematic Aufbau approach for understanding the absorption spectra of chlorins on a path to and beyond the native chlorophylls. The review provides insights concerning the rational design of potent analogues of Nature’s preeminent red-region absorbers for potential utilization in diverse applications and is aimed at multiple audiences: those interested in spectral properties, tetrapyrrole photophysics, and the molecular design of new chromophores.
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Electrochemical photoluminescence modulation of functional materials and their electrochemical devices
Nature ( IF 69.504 ) Pub Date: 2022-01-05 , DOI: 10.1016/j.jphotochemrev.2022.100486
This paper describes overview of electrofluorochromism, which is a phenomenon that controls photoluminescence through a change in the oxidation state of functional molecules, metal complexes, polymeric films, etc. Electrofluorochromic materials are considered prospective innovative materials because they can convert electrical input into intuitive visual signals. This field opens novel systems by combining absorption, reflection, and luminescence properties, leading to high contrast, night and day visibility, low-cost displays, and various sensing applications. The former sections provided a short overview of the electrofluorochromic phenomena and observation setups. The electrofluorochromic reactions and devices synchronized with the absorption change based on the electrochemical reaction we reported were also reviewed.
Detail
Luminescence of lanthanide complexes: From fundamental to prospective approaches related to water- and molecular- stimuli
Nature ( IF 69.504 ) Pub Date: 2022-01-06 , DOI: 10.1016/j.jphotochemrev.2022.100484
Luminescent lanthanide (Ln) complexes are attracted much attention because of their stable emission colors induced by the photo-antenna effect through the photo-excited energy transfer from aromatic ligands to Ln ions. Here, we will introduce some systems of luminescent Ln complexes with metastable states with the phase transition induced by water and other small molecules, the relative arrangement of hydrogel formation and Ln luminescence enhancement, and the diversity of the thin air-water interface. The energy donor levels in each system should be designed to sensitize Ln-luminescence with the consideration of media, interaction and assembling. Luminescence quenching of Ln complexes in water is a point that should be considered for the development of materials and for the purpose of bio-related materials. Then, the principle of the change in luminescence intensity by the effect of water molecules is described, and the estimation of a hydrated structure of the complex is estimated using the luminescence lifetimes in H2O and D2O. The molecular arrangement of these crystals changes under the vapor-stimuli, and the coloration and luminescence may be enhanced. Some interesting cases of luminescent Ln complexes with the crystal-to-crystal phase transitions will be introduced with the vapor adsorption. Hydrogels are mostly water by volume; a system in which Ln luminescence is maintained implies that Ln ions are placed in hydrophobic positions in self-assemblies with strong luminescence. The formation of thin films at the molecular level and their Ln luminescence properties are introduced. For example, when a monolayer of a surface-active Ln complex is formed at the air-water interface, the repeated accumulation of the flexible film forms a metastable structure with a regular structure different from that of a crystal, and no water is incorporated into the film. These can not only derive circularly or linearly polarized light, but also take in other molecules and change the emission. Finally, we will suggest the prospects for the development of Ln complexes.
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Recent developments of perylene diimide (PDI) supramolecular photocatalysts: A review
Nature ( IF 69.504 ) Pub Date: 2021-06-30 , DOI: 10.1016/j.jphotochemrev.2021.100436
Perylene diimide (PDI) organic materials and their derivatives are currently one of the best n–type organic semiconductors. In recent years, PDI supramolecular photocatalysts have been reported to be able to independently complete the entire photocatalytic process from light absorption, carrier separation to catalytic reaction, which attracts many researchers’ attention. However, its practical applications are still faced with huge challenges such as slow transfer of photogenerated electrons and holes, fast recombination of the above photogenerated carriers, low catalytic activity and poor stability. In order to address these problems, many scholars have carried out a lot of studies. Herein, we will present an up-to-date review on using PDI supramolecular photocatalysts as the main catalyst and corresponding investigations on improving its photocatalytic performance via monomer molecular design of PDI, building π-π composite system, semiconductor heterojunction, precious metal deposition, carbon material coupling, designing PDI polymer and synergy with other methods, etc., and summarize the current existing questions, and make a prospect for the future research.
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Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review
Nature ( IF 69.504 ) Pub Date: 2022-04-21 , DOI: 10.1016/j.jphotochemrev.2022.100529
Two-photon fluorescence microscopy (2PFM) emerged as a powerful alternative to conventional one-photon microscopy. 2PFM typically uses two near-infrared (NIR) photons to excite fluorescent dyes, which minimizes light scattering in biological samples. Multiphoton absorption also suppresses background signal and autofluorescence from tissues and allows to achieve higher 3D resolution images with low photodamage and photobleaching. Fluorene dyes possess distinct properties that meet the strict criteria of probes used for 2PFM such as enhanced solubility, photostability, and two-photon absorption cross-section. The fluorene molecule also includes many active positions that allow versatile synthesis, selective functionalization, bioconjugation, and tuning solubility. These properties have led to reporting several fluorene probes including monomers, polymers, and dendrimers with important uses in understanding molecular dynamics and bioimaging. The current review presents a compact summary of fluorene-based fluorophores for 2PFM bioimaging applications, shedding light on structure-photophysical property relationships in fluorenes and polyaromatic probe designs.
Detail
Interfacial charge transfer in carbon nitride heterojunctions monitored by optical methods
Nature ( IF 69.504 ) Pub Date: 2021-09-16 , DOI: 10.1016/j.jphotochemrev.2021.100453
Solar energy conversion is inciting tremendous research efforts in many fields due to the vast potential of sunlight as a sustainable energy source. For solar energy to become widely used and become a major component of our energy mix, energy storage on large scales must be addressed and the components used must be abundant. Artificial photosynthesis to produce solar fuels holds promise as a way to convert solar energy into storable energy. Organic photocatalysts have rapidly established themselves as a viable alternative to inorganic systems. Organic photocatalyst can be prepared from inexpensive precursors and offer a synthetic versatility and tunability that can be exploited to improve efficiencies. Carbon nitride (CNx) has emerged as a leading organic photocatalyst with advantageous chemical and photo stabilities. Recombination of photogenerated electrons and holes limit the efficiency of CNx materials below levels necessary to become a viable energy production system. To improve the efficiency and key characteristics such as light harvesting, charge carrier lifetime, and interfacial rate of charge transfer, a second material is put in contact with CNx to form a heterojunction. While there are many examples of heterojunctions improving the photocatalytic activity beyond that of the isolated CNx, we are still lacking the deep understanding of charge carrier dynamics necessary to rationalize the improvements and design optimal junctions. This review covers the studies of CNx heterojunctions that have used optical methods to monitor the charge carrier dynamics. Time-resolved photoluminescence (TRPL) is the most common technique used and there are many examples that have used transient absorption spectroscopy (TAS) to probe the charge carrier dynamics. However, attempting to link the lifetime change to the activity differences does not yield a clear trend. It is likely that the reactive charges are not consistently being monitored and is obscuring the expected correlations. Both shorter and longer charge carrier lifetimes can be observed with both TRPL and TAS techniques and can be interpreted as arising from interfacial charge separation. Even when the same materials are used in the junction there is no consistency in observing a shorter or longer lifetime. The holistic view of charge carrier dynamics in CNx heterojunctions presented here intends to identify overarching themes from a wide range of CNx-containing systems and help take stock of where our current understanding stands. More specific spectral assignments and linking the observed lifetimes to certain photophysical or photochemical processes are needed to build models to help us understand the links between the charge carrier dynamics and the activity. These are crucial to develop general strategies that will lead to optimal CNx heterojunctions.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
综合性期刊1区 MULTIDISCIPLINARY SCIENCES 综合性期刊1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.40 1011 Science Citation Index Science Citation Index Expanded Not
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